molecular formula C11H12N4O2 B1416936 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1152508-60-5

1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B1416936
CAS No.: 1152508-60-5
M. Wt: 232.24 g/mol
InChI Key: ZXVREUYBIVNCCA-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

  • Formation of Pyrazole Core: The pyrazole ring is usually formed through the reaction of hydrazines with β-diketones or β-ketoesters under acidic or basic conditions.

  • Introduction of Pyrimidinyl Group: The pyrimidinyl group can be introduced by reacting the pyrazole core with appropriate halogenated pyrimidines or their derivatives.

  • Methylation: Methylation of the pyrazole ring at the desired position is achieved using methylating agents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Types of Reactions:

  • Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.

  • Reduction: Reduction reactions can be performed on the pyrazole ring or the pyrimidinyl group to produce reduced derivatives.

  • Substitution: Substitution reactions at various positions on the pyrazole and pyrimidinyl rings can lead to the formation of different functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate, chromic acid, or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution pattern.

Major Products Formed:

  • Esters and Amides: Resulting from the oxidation of the carboxylic acid group.

  • Reduced Derivatives: Obtained from the reduction of the pyrazole or pyrimidinyl groups.

  • Substituted Derivatives: Formed through substitution reactions at different positions on the rings.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

  • Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: The compound finds applications in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt microbial enzymes. The molecular targets and pathways involved are determined by the biological context in which the compound is used.

Comparison with Similar Compounds

  • Pyrimethanil: A fungicide used in agriculture.

  • Benzimidazole derivatives: Used in various pharmaceutical applications.

  • Indole derivatives: Known for their biological activities.

Uniqueness: 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazole-4-carboxylic acid stands out due to its specific structural features and reactivity, which make it suitable for a wide range of applications. Its unique combination of pyrazole and pyrimidinyl groups provides versatility in chemical synthesis and potential biological activities.

Properties

IUPAC Name

1-(4,6-dimethylpyrimidin-2-yl)-3-methylpyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-6-4-7(2)13-11(12-6)15-5-9(10(16)17)8(3)14-15/h4-5H,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVREUYBIVNCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C(=N2)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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